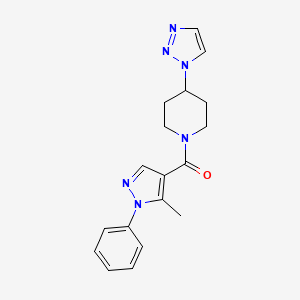![molecular formula C15H18ClN5O B6521156 N-[(4-chlorophenyl)methyl]-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide CAS No. 1788558-57-5](/img/structure/B6521156.png)
N-[(4-chlorophenyl)methyl]-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a derivative of 1,2,3-triazole, a class of heterocyclic compounds. Triazole derivatives are known for their versatile biological activities and are capable of binding in the biological system with a variety of enzymes and receptors .
Synthesis Analysis
Triazole derivatives can be synthesized through a variety of methods. For instance, a series of 1,2,3-triazole derivatives were synthesized by a click reaction of substituted benzylazide with 5-ethynyl-4-methyl-2-substituted phenylthiazole .Molecular Structure Analysis
Triazole compounds contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of forming hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .Chemical Reactions Analysis
Triazole derivatives have been used in various chemical reactions. For example, they have been used in the synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives .科学研究应用
Pazopanib has been studied extensively in the laboratory and clinical settings. In laboratory studies, it has been found to inhibit the growth of a variety of cancer cell lines, including renal cell carcinoma, sarcoma, and other solid tumor malignancies. In addition, it has been found to inhibit angiogenesis (the growth of new blood vessels), which can be beneficial in the treatment of certain types of cancer. In clinical studies, Pazopanib has been found to be effective in the treatment of renal cell carcinoma, sarcoma, and other solid tumor malignancies.
作用机制
Pazopanib works by inhibiting the tyrosine kinase activity of the VEGFR2 receptor. This is accomplished by binding to the ATP-binding site of the receptor, thus preventing the activation of the receptor and its downstream signaling pathways. This inhibition of VEGFR2 activity leads to the inhibition of angiogenesis and the growth of cancer cells.
Biochemical and Physiological Effects
Pazopanib has been found to inhibit the growth of cancer cells in laboratory studies. In addition, it has been found to inhibit angiogenesis and the growth of new blood vessels. It has also been found to reduce the secretion of certain cytokines and chemokines, which can lead to an anti-inflammatory effect.
实验室实验的优点和局限性
Pazopanib has several advantages for use in laboratory experiments. It is a small molecule drug, which makes it relatively easy to synthesize and use in experiments. In addition, it has been found to be effective in the inhibition of a variety of cancer cell lines, and it has been found to inhibit angiogenesis. However, there are some limitations to its use in laboratory experiments. It is a relatively new drug, and its long-term effects are not yet known. In addition, it is a relatively expensive drug, which can limit its use in experiments.
未来方向
Future research on Pazopanib could focus on further exploring its mechanism of action, as well as its effects on tumor growth and angiogenesis. In addition, research could focus on optimizing its synthesis and developing new applications for its use. Other potential future directions include investigating the drug's long-term effects, as well as its potential use in combination therapies with other drugs. Furthermore, research could focus on developing new delivery systems for the drug, as well as exploring its potential use in other types of cancer. Finally, research could focus on assessing the drug's safety and efficacy in clinical trials.
合成方法
Pazopanib is synthesized using a multi-step reaction sequence starting from 4-chlorobenzonitrile as the starting material. The first step of the reaction is the condensation of 4-chlorobenzonitrile with 1-amino-4-methylpiperidine to form 4-chloro-N-methyl-N-[1-(1H-1,2,3-triazol-1-yl)piperidin-4-yl]benzamide. This is followed by a reaction of the intermediate with benzoyl chloride to form the desired product.
属性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-(triazol-1-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN5O/c16-13-3-1-12(2-4-13)11-17-15(22)20-8-5-14(6-9-20)21-10-7-18-19-21/h1-4,7,10,14H,5-6,8-9,11H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHFESQVGDLDHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N-(2-hydroxyethyl)ethanediamide](/img/structure/B6521085.png)
![N'-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N-methylethanediamide](/img/structure/B6521097.png)
![N-ethyl-N'-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide](/img/structure/B6521101.png)
![N'-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N-(2-methylpropyl)ethanediamide](/img/structure/B6521110.png)
![N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N'-[2-(furan-2-yl)ethyl]ethanediamide](/img/structure/B6521118.png)

![2-oxo-N-(1-phenylethyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B6521141.png)
![N-benzyl-N,3-dimethyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B6521149.png)



![N-[2-(1H-indol-1-yl)ethyl]-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B6521174.png)
![N-(3,4-dimethylphenyl)-1-methyl-6-oxo-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B6521193.png)
